Cas no 1806852-05-0 (Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate)

Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C10H9F2N3O2/c1-17-10(16)8-5(2-13)7(3-14)15-4-6(8)9(11)12/h4,9H,2,13H2,1H3
- InChIKey: MTDLZNRSUWYOCN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C#N)C(CN)=C1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 89
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038843-250mg |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029038843-1g |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029038843-500mg |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate |
1806852-05-0 | 95% | 500mg |
$1,668.15 | 2022-03-31 |
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1806852-05-0): A Comprehensive Overview
Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate, identified by its CAS number 1806852-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its pyridine core structure adorned with various functional groups, exhibits a unique set of chemical and biological properties that make it a promising candidate for further research and development.
The molecular structure of Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate incorporates several key features that contribute to its potential utility. The presence of an aminomethyl group at the 3-position of the pyridine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and coordinate with metal ions. Additionally, the cyano group at the 2-position and the difluoromethyl group at the 5-position add electronic complexity and influence the compound's reactivity and biological activity. The carboxylate ester group at the 4-position provides a site for further derivatization, enabling the synthesis of more complex molecules.
In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are well-documented for their roles as pharmacophores in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The specific arrangement of functional groups in Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate suggests potential applications in these fields. For instance, the combination of an amine and a cyano group may enhance binding affinity to biological targets, while the difluoromethyl substitution can improve metabolic stability.
Current research in medicinal chemistry has highlighted the importance of structure-activity relationships (SARs) in designing novel drug candidates. The unique features of Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate make it an attractive scaffold for exploring SARs. Studies have demonstrated that pyridine derivatives with similar functionalizations can exhibit potent activity against various diseases. For example, related compounds have shown promise in preclinical trials for their ability to inhibit specific enzymes or receptors involved in pathological processes.
The synthesis of Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies may include nucleophilic substitution reactions to introduce the amine and cyano groups, followed by electrophilic aromatic substitution to incorporate the difluoromethyl moiety. The final step often involves esterification to form the carboxylate ester group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to enhance reaction efficiency and selectivity.
The chemical properties of Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate are also influenced by its solubility and stability under various conditions. These properties are critical for determining its suitability for different applications, such as in vitro assays or in vivo studies. Solubility data indicate that this compound may have limited solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Stability studies are essential to ensure that the compound remains intact during storage and experimental use.
In conclusion, Methyl 3-(aminomethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxylate represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable tool for further investigation. As research continues to uncover new applications for pyridine derivatives, compounds like this one are likely to play a crucial role in the development of next-generation therapeutics.
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